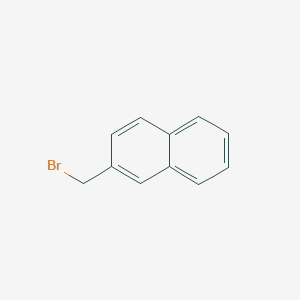

2-(Bromomethyl)naphthalene

説明

特性

IUPAC Name |

2-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHJZSZTSCSTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239864 | |

| Record name | 2-Bromomethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-26-4 | |

| Record name | 2-(Bromomethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromomethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromomethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromomethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)naphthalene: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)naphthalene is an aromatic organic compound that serves as a versatile intermediate in a multitude of synthetic applications.[1] Its structure, featuring a naphthalene (B1677914) core functionalized with a reactive bromomethyl group, makes it a valuable building block for the introduction of the 2-naphthylmethyl moiety into various molecular frameworks.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in organic synthesis, particularly in the development of pharmaceuticals and other functional materials.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to slightly yellow or light beige crystalline powder.[3][4] It is soluble in various organic solvents such as chloroform (B151607) and ethyl acetate (B1210297), but it reacts with water.[3] Proper storage in a cool, dry place, typically between 2-8°C, is recommended to maintain its stability.[3][4]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₉Br | [3] |

| Molecular Weight | 221.09 g/mol | [3] |

| CAS Number | 939-26-4 | [3] |

| Appearance | Slightly yellow to light beige fine crystalline powder | [3] |

| Melting Point | 51-54 °C (lit.) | [3] |

| Boiling Point | 213 °C at 100 mmHg (lit.) | [3] |

| Density | 1.3971 g/cm³ (rough estimate) | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Chloroform (sparingly), Ethyl Acetate (very slightly), reacts with water | [3] |

| Refractive Index | 1.6411 (estimate) | [3] |

| Vapor Pressure | 0.00304 mmHg at 25°C | [3] |

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Interpretation | References |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons of the naphthalene ring and a singlet for the methylene (B1212753) (-CH₂Br) protons. | [5] |

| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the carbon atoms of the naphthalene ring and the methylene carbon. | [5] |

| IR Spectroscopy | The infrared spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, as well as C=C stretching of the aromatic ring and the C-Br stretching frequency. | [6] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). | [7][8] |

Synthesis of this compound

This compound can be synthesized through various methods, most commonly via the benzylic bromination of 2-methylnaphthalene (B46627). Other routes starting from 2-hydroxymethylnaphthalene have also been reported.[1]

Experimental Protocols

Two common laboratory-scale synthesis procedures are detailed below.

Protocol 1: Bromination of 2-Methylnaphthalene using N-Bromosuccinimide (NBS)

This method involves the radical-initiated bromination of 2-methylnaphthalene.

-

Materials:

-

2-Methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)[1][3]

-

Carbon tetrachloride (CCl₄) or heptane (B126788) (solvent)[3][9]

-

Ethanol (B145695) (for recrystallization)

-

-

-

Dissolve dry 2-methylnaphthalene (0.1 mole) in dry carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (0.1 mole) and a catalytic amount of AIBN (2.2 g).

-

Heat the mixture to reflux. The reaction is initiated by the heat and is often indicated by more vigorous boiling.

-

Continue refluxing for several hours until the reaction is complete. The completion can be monitored by observing the solid succinimide (B58015) floating on the surface, as it is less dense than NBS.

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product is obtained as an oil which can be crystallized from ethanol to yield pure this compound.

-

Protocol 2: Bromination of 2-Methylnaphthalene using Bromine

This method provides a practical synthesis avoiding the use of halogenated solvents like carbon tetrachloride.[9]

-

Materials:

-

2-Methylnaphthalene

-

Bromine

-

Heptane

-

Lanthanum acetate hydrate (B1144303) (catalyst)

-

-

Procedure: [9]

-

A solution of 2-methylnaphthalene in heptane is heated to 60-62 °C.

-

Bromine is added to the solution in the presence of a catalytic amount of lanthanum acetate hydrate.

-

The reaction mixture is stirred at this temperature for a specified period.

-

Upon completion, the reaction is worked up by washing the organic layer.

-

The solvent is removed under vacuum to yield the crude product, which can be further purified by distillation or recrystallization.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-methylnaphthalene.

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a key intermediate in the synthesis of a wide range of organic molecules due to the reactivity of its bromomethyl group, which is susceptible to nucleophilic substitution.[2]

Key Reactions

-

Alkylation: It readily reacts with alcohols, phenols, thiols, and amines to form the corresponding ethers, thioethers, and substituted amines.[2]

-

Formation of other functional groups: The bromo group can be displaced by various nucleophiles to introduce functionalities such as azides, cyanides, and phosphonates.[2][11]

-

Grignard and Wittig Reactions: It can be converted into a Grignard reagent or a phosphonium (B103445) salt for use in carbon-carbon bond-forming reactions.[2]

Role in Drug Development

This compound and its derivatives are important precursors in the pharmaceutical industry.[3]

-

Nabumetone (B1676900) Synthesis: While not a direct precursor in all synthetic routes, the naphthalene moiety is central to the structure of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[12][13][14] Some synthetic strategies for nabumetone and related structures utilize brominated naphthalene intermediates.[13]

-

Potential Anticancer Agents: Studies have investigated naphthalene derivatives, including those synthesized from this compound, for their potential as anticancer agents.[8] In silico drug design studies have suggested that this compound exhibits potential anticancer activity.[15]

-

Fluorescent Labeling: Bromomethylnaphthalene derivatives can be used as fluorescent labeling agents for biomolecules. The bromomethyl group reacts with nucleophilic residues on proteins, such as cysteine, allowing for the covalent attachment of the fluorescent naphthalene moiety.[16][17] This enables the visualization and tracking of proteins in biological systems.

The following diagram illustrates the utility of this compound in synthesizing various derivatives.

Caption: Nucleophilic substitution reactions of this compound.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined chemical and physical properties, coupled with straightforward synthetic protocols, make it an accessible and important building block for organic chemists. Its broad range of applications, from the synthesis of pharmaceuticals and agrochemicals to its use as a fluorescent labeling agent, underscores its significance in both academic research and industrial drug development. A thorough understanding of its reactivity and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(939-26-4) 1H NMR [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound(939-26-4) IR2 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound(939-26-4) MS spectrum [chemicalbook.com]

- 8. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound | 939-26-4 [chemicalbook.com]

- 12. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 13. WO1998024747A1 - A process for the preparation of nabumetone - Google Patents [patents.google.com]

- 14. eprajournals.com [eprajournals.com]

- 15. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)naphthalene from 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)naphthalene from 2-methylnaphthalene (B46627), a key intermediate in the development of pharmaceuticals and advanced materials. This document details the prevalent synthetic methodologies, experimental protocols, and underlying reaction mechanisms.

Introduction

This compound is a valuable building block in organic synthesis.[1][2] Its utility stems from the reactive bromomethyl group attached to the naphthalene (B1677914) core, which allows for a variety of subsequent chemical transformations. A common and efficient method for its preparation is the selective benzylic bromination of 2-methylnaphthalene. This guide focuses on the most widely employed method: free-radical bromination using N-bromosuccinimide (NBS).

Synthetic Methodologies

The primary route for the synthesis of this compound from 2-methylnaphthalene is through free-radical bromination of the methyl group. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[3][4][5] The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as electrophilic addition to the aromatic ring.[5][6][7]

Alternative methods include direct bromination with molecular bromine, although this can lead to a mixture of products, including ring bromination.[8] One study describes a practical synthesis using bromine in heptane (B126788) in the presence of lanthanum acetate (B1210297) hydrate (B1144303) to improve selectivity for benzylic bromination.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from 2-methylnaphthalene.

| Method | Reagents | Solvent | Initiator/Catalyst | Reaction Time | Yield | Melting Point (°C) | Reference |

| Radical Bromination | 2-Methylnaphthalene, N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Azo-bis-isobutyronitrile (AIBN) | Several hours | 60% | 56 | [3] |

| Radical Bromination | 2-Methylnaphthalene, N-Bromosuccinimide (NBS) | Carbon Tetrachloride | None (reflux) | 20 hours | 86% | 48-65 | [4] |

| Radical Bromination with Photochemical Initiation | 2-Methylnaphthalene, N-Bromosuccinimide (NBS) | Dichloromethane (B109758) (DCM) | Visible light | Not specified | - | - | [10] |

| Bromination with Br2 | 2-Methylnaphthalene, Bromine (Br2) | Heptane | Lanthanum acetate hydrate | Not specified | 53% | - | [8] |

Experimental Protocols

Radical Bromination using N-Bromosuccinimide (NBS) and AIBN

This protocol is adapted from a standard procedure for benzylic bromination.[3]

Materials:

-

2-Methylnaphthalene (0.1 mole)

-

N-Bromosuccinimide (NBS) (0.1 mole), dried

-

Azo-bis-isobutyronitrile (AIBN) (2.2 g)

-

Carbon tetrachloride (100 mL), dried over phosphorus pentoxide

Procedure:

-

Dissolve 0.1 mole of dry 2-methylnaphthalene in 100 mL of dried carbon tetrachloride in a round-bottomed flask.

-

Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of AIBN to the solution.

-

Fit the flask with a reflux condenser and carefully heat the mixture to boiling. The reaction is initiated by the evolution of heat, leading to more vigorous boiling.

-

Maintain a gentle reflux. The reaction is complete when the denser NBS is consumed and the lighter succinimide (B58015) floats to the surface. To ensure completion, continue boiling for a few more hours.

-

After cooling the mixture, filter off the succinimide and wash it with a small amount of carbon tetrachloride.

-

Combine the filtrates and remove the carbon tetrachloride by distillation under reduced pressure.

-

The resulting residue is allowed to crystallize in a refrigerator or a freezing mixture.

-

Filter the crystals and purify them by recrystallization from ethanol (B145695).

Expected Yield: Approximately 60% of this compound.[3] Melting Point: 56 °C.[3]

Radical Bromination using N-Bromosuccinimide (NBS) with Thermal Initiation

This protocol is a variation that relies on thermal initiation.[4]

Materials:

-

2-Methylnaphthalene (250 g, 1.75 mol)

-

N-Bromosuccinimide (NBS) (312.5 g, 1.75 mol)

-

Carbon tetrachloride (1125 mL)

-

Petroleum ether (for crystallization)

Procedure:

-

In a 3-liter round-bottom flask equipped with a stirrer and a reflux condenser with a drying tube, combine 250 g of 2-methylnaphthalene and 312.5 g of N-bromosuccinimide in 1125 mL of carbon tetrachloride.

-

Reflux the mixture for 20 hours.

-

After cooling, filter the insoluble succinimide (approximately 171 g) and wash it with 250 mL of carbon tetrachloride.

-

Concentrate the combined filtrate in vacuo to obtain an oil (approximately 395 g).

-

Add 800 mL of petroleum ether to the oil. The product should crystallize immediately.

-

Filter the solid and wash it with 500 mL of petroleum ether.

-

Air-dry the first crop of the product. Concentration of the filtrate may yield an additional crop.

Expected Yield: A total of 331 g (86%) of crude product.[4] Melting Point: 48-65 °C (crude).[4]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 2-methylnaphthalene using NBS proceeds via a free-radical chain reaction. The mechanism involves three key stages: initiation, propagation, and termination.

Caption: Free-radical mechanism for the bromination of 2-methylnaphthalene.

The experimental workflow for a typical synthesis is outlined below.

Caption: General experimental workflow for the synthesis.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether.[3][4] The purity of the final product can be assessed by its melting point and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The reported melting point for pure this compound is around 56 °C.[3]

Safety Considerations

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated fume hood.

-

Carbon tetrachloride: A toxic and environmentally hazardous solvent. Its use should be minimized, and appropriate safety precautions must be taken. Alternative solvents like dichloromethane can be used.

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

-

AIBN and Benzoyl Peroxide: Potentially explosive upon heating. Handle with care and store appropriately.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 939-26-4 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-(Bromomethyl)naphthalene (CAS 939-26-4)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(bromomethyl)naphthalene, a key intermediate in organic synthesis. It covers its chemical and physical properties, various synthetic methodologies, and significant applications, particularly in the realm of drug discovery and materials science. This document is intended to be a valuable resource, offering detailed experimental protocols and visual representations of synthetic pathways and biological mechanisms.

Core Properties of this compound

This compound is a reactive aromatic halide, appearing as a white to cream-colored solid.[1] Its utility as a synthetic building block stems from the presence of the naphthalene (B1677914) moiety and the labile bromomethyl group.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 939-26-4[2] |

| Molecular Formula | C₁₁H₉Br[2] |

| Molecular Weight | 221.09 g/mol [2] |

| Melting Point | 51-54 °C[1] |

| Boiling Point | 213 °C @ 100 mmHg[1] |

| Appearance | White to cream solid[1] |

| Solubility | Soluble in chloroform (B151607) and other common organic solvents; reacts with water.[1][3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[4][5] Appropriate personal protective equipment, including gloves and safety glasses, is essential.[5]

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage.[4] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4] |

| H317: May cause an allergic skin reaction.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| H290: May be corrosive to metals.[4] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The selection of a particular method is often dictated by factors such as the starting material availability, desired scale, and reaction efficiency.

| Starting Material | Reagents | Solvent | Key Conditions | Yield (%) |

| 2-Methylnaphthalene (B46627) | N-Bromosuccinimide (NBS), Azo-bis-isobutyronitrile (AIBN) | Carbon Tetrachloride | Reflux | 60[7] |

| 2-Methylnaphthalene | N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide, Benzoyl Peroxide | Ethyl Acetate | 4.5 hours | 92[8] |

| 2-Hydroxymethylnaphthalene | Phosphorus Tribromide (PBr₃), Pyridine | Toluene | 0 °C to Room Temp., 1 hour | 98[8] |

| 2-Methylnaphthalene | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux, 20 hours | 86[9] |

Experimental Protocol: Benzylic Bromination of 2-Methylnaphthalene

This protocol details the synthesis of this compound from 2-methylnaphthalene using N-bromosuccinimide (NBS) as the brominating agent.[9]

Materials:

-

2-Methylnaphthalene (1.75 mol)

-

N-Bromosuccinimide (NBS) (1.75 mol)

-

Carbon Tetrachloride (1125 mL)

-

Petroleum Ether

Procedure:

-

A mixture of 2-methylnaphthalene and N-bromosuccinimide in carbon tetrachloride is prepared in a round-bottom flask equipped with a stirrer and reflux condenser.

-

The mixture is refluxed for 20 hours.

-

After cooling, the insoluble succinimide (B58015) is filtered off and washed with carbon tetrachloride.

-

The combined filtrates are concentrated in vacuo to yield an oil.

-

Petroleum ether is added to the oil to induce crystallization.

-

The solid product is collected by filtration and washed with petroleum ether.

-

The crude product can be further purified by recrystallization.

Applications in Drug Development and Materials Science

This compound is a valuable precursor for the synthesis of a diverse range of compounds, owing to the high reactivity of its bromomethyl group towards nucleophiles.[10] This has led to its use in the development of pharmaceuticals and advanced materials.[8][10]

Role in Anticancer Drug Discovery

The naphthalene scaffold is a recognized pharmacophore in many anticancer agents.[11][12] Derivatives of this compound have been investigated for their potential to inhibit key cancer-related signaling pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation and survival.[12] Naphthalene derivatives have been synthesized and evaluated as STAT3 inhibitors.[12]

Caption: Inhibition of STAT3 signaling by a naphthalene-based derivative.

Microtubules, polymers of tubulin, are essential for cell division.[13] Tubulin polymerization inhibitors interfere with this process, leading to cell cycle arrest and apoptosis, and are thus potent anticancer agents.[13] Naphthalene-containing compounds have been identified as a promising class of tubulin inhibitors.

Caption: Disruption of microtubule dynamics by a naphthalene-based tubulin inhibitor.

Synthetic Applications and Experimental Protocols

The electrophilic nature of the benzylic carbon in this compound makes it highly susceptible to nucleophilic substitution, enabling the formation of a wide range of derivatives.[10]

General Synthetic Workflow

The following diagram illustrates the versatility of this compound as a synthetic intermediate.

Caption: General synthetic pathways from this compound.

Experimental Protocol: Synthesis of 2-(Azidomethyl)naphthalene

This protocol provides a method for the synthesis of 2-(azidomethyl)naphthalene, a versatile intermediate for click chemistry and the synthesis of nitrogen-containing heterocycles.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography if necessary.

This guide provides a foundational understanding of this compound, highlighting its significance in synthetic chemistry and its potential in the development of novel therapeutic agents and materials. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental conditions.

References

- 1. Allosteric inhibitors of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. [PDF] Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors | Semantic Scholar [semanticscholar.org]

- 9. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]

Physical Properties of 2-(Bromomethyl)naphthalene: A Technical Guide

This guide provides an in-depth overview of the physical properties of 2-(Bromomethyl)naphthalene, with a specific focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The determination of a compound's melting point is a critical first step in its characterization, offering insights into its purity and identity.

Core Physical Property: Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.

Summary of Reported Melting Point Data

The reported melting point of this compound varies slightly across different sources, which is common for organic compounds. These variations can be attributed to the purity of the sample and the experimental method used for determination. A summary of the reported values is presented below for easy comparison.

| Melting Point Range (°C) | Source Citation |

| 51-54 | [1][2][3] |

| 52-57 | [4][5][6] |

| 60-62 | [7] |

Experimental Protocol: Capillary Melting Point Determination

The following is a detailed methodology for determining the melting point of an organic compound such as this compound using the capillary method. This is a widely used and accepted technique in organic chemistry laboratories.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

Thermometer (calibrated)

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline solid using a clean mortar and pestle.[6]

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of the solid will be forced into the tube.[6]

-

Invert the capillary tube (sealed end down) and gently tap it on a hard surface to pack the sample down into the sealed end. Alternatively, drop the tube through a long, vertical glass tube to achieve compaction.

-

Repeat this process until the packed sample has a height of 2-3 mm.[2] An excessive amount of sample can lead to a broader melting point range.[6]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

-

If the approximate melting point is unknown, a preliminary rapid heating determination can be performed to establish a rough estimate.[1]

-

For an accurate measurement, begin heating at a rate that will bring the temperature to about 15-20°C below the expected melting point.

-

Once within this range, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

Observe the sample through the magnifying eyepiece.

-

-

Recording the Melting Point Range:

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool.

-

Dispose of the used capillary tube in the appropriate glass waste container. Never reuse a capillary tube for a second melting point determination.[6]

-

Logical Workflow: Drug Discovery and Development Pipeline

The characterization of physical properties, such as the melting point, is a fundamental step in the early stages of the drug discovery and development pipeline. It provides essential data for compound identification, purity assessment, and formulation development. The following diagram illustrates a simplified workflow of this process.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. Understanding the Drug Discovery Pipeline [delta4.ai]

- 7. profil.com [profil.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Properties of 2-(Bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, experimental protocols, and biological interactions of 2-(Bromomethyl)naphthalene. The information is tailored for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug discovery initiatives.

Solubility of this compound in Organic Solvents

Data Presentation: Qualitative Solubility

| Solvent Class | Solvent | Solubility Description | Citation(s) |

| Halogenated | Chloroform | Soluble, Sparingly Soluble | [1][2] |

| Alcohols | Ethanol | Moderately Soluble | [3] |

| Ethers | Diethyl Ether | Moderately Soluble | [3] |

| Esters | Ethyl Acetate | Very Slightly Soluble | [2] |

| Aromatic Hydrocarbons | Toluene | Soluble (inferred from purification methods) | [4] |

| Aqueous | Water | Reacts | [1][5] |

Experimental Protocols

While a specific, detailed experimental protocol for the quantitative determination of this compound solubility is not documented in the reviewed literature, a general methodology can be established based on standard laboratory practices for organic compounds.

Protocol: Determination of Qualitative and Semi-Quantitative Solubility

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, chloroform, ethyl acetate)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Dissolution Attempt: Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Observation: Observe the solution to see if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add small, measured increments of the solvent, agitating thoroughly after each addition.

-

Endpoint Determination: The point at which the solid completely dissolves is the saturation point. Record the total volume of solvent added.

-

Calculation (Semi-Quantitative): Calculate the approximate solubility in terms of mg/mL. For a more standardized measure, this can be extrapolated to g/100mL.

-

Classification: Based on the amount of solvent required, classify the solubility qualitatively (e.g., very soluble, soluble, sparingly soluble, slightly soluble, insoluble).

Note: Due to the reactivity of this compound with water, all glassware should be thoroughly dried, and anhydrous solvents should be used.

Protocol: Recrystallization for Purification

A common method for the purification of this compound involves recrystallization from ethanol, which also provides insight into its solubility characteristics.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.[4]

Biological Activity and Signaling Pathways

This compound has been investigated for its potential as an anticancer agent.[6] Its mechanism of action is primarily attributed to its ability to act as a DNA alkylating agent, leading to cellular damage and apoptosis.

Mechanism of Action

The biological activity of this compound stems from its chemical reactivity. The bromomethyl group is a potent electrophile that can react with nucleophilic sites on biomolecules.[7]

-

DNA Alkylation: The primary target of this compound is DNA. It can form covalent adducts with DNA bases, particularly guanine. This alkylation can disrupt DNA replication and transcription.

-

DNA Crosslinking: Bifunctional derivatives of bromomethylnaphthalene have been shown to induce both intra- and inter-strand DNA crosslinks. These crosslinks are highly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.[7][8]

-

Mitochondrial Disruption: Studies have indicated that this compound can bind to the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential and inhibition of ATP synthesis.[6]

-

Reactive Oxygen Species (ROS) Production: The compound has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and contribute to cell death.[6]

The following diagram illustrates the proposed signaling pathway for the cytotoxic effects of this compound.

Caption: Cytotoxic mechanism of this compound.

This guide serves as a foundational resource for understanding the key chemical and biological properties of this compound. Further experimental investigation is warranted to establish quantitative solubility data and to fully elucidate its complex biological interactions.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 939-26-4 [m.chemicalbook.com]

- 3. CAS 939-26-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 939-26-4 [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | 939-26-4 | FB30097 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for 2-(Bromomethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Bromomethyl)naphthalene. The information contained herein is intended to support researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the unambiguous identification and characterization of this important chemical intermediate.

Introduction

This compound is a key reagent and building block in organic synthesis, frequently utilized in the introduction of the naphthylmethyl group into various molecular scaffolds. Its reactivity makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals and materials with specific photophysical properties. Accurate and detailed spectroscopic data are therefore essential for reaction monitoring, quality control, and structural verification. This guide presents a comprehensive summary of the ¹H and ¹³C NMR data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at a frequency of 399.65 MHz.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Integration |

| 7.81 - 7.46 | Multiplet | Aromatic Protons (Ar-H) | 7H |

| 4.641 | Singlet | Methylene Protons (-CH₂Br) | 2H |

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 135.5 | Quaternary Aromatic Carbon |

| 133.3 | Quaternary Aromatic Carbon |

| 133.0 | Quaternary Aromatic Carbon |

| 128.7 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.8 | Aromatic CH |

| 126.8 | Aromatic CH |

| 126.5 | Aromatic CH |

| 126.3 | Aromatic CH |

| 125.9 | Aromatic CH |

| 33.5 | Methylene Carbon (-CH₂Br) |

Solvent: CDCl₃

Experimental Protocols

The following protocols describe the methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound solid.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse zg30 or similar.

-

Number of Scans (NS): 16-32 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, is appropriate.

¹³C NMR Spectroscopy Acquisition

-

Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A spectral width of approximately 250 ppm, covering the range from 0 to 250 ppm.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the NMR data for this compound.

References

The Lynchpin of Naphthalene Chemistry: A Technical Guide to 2-(Bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)naphthalene is a pivotal aromatic building block, serving as a cornerstone in the synthesis of a diverse array of complex organic molecules. Its strategic importance is underscored by its utility in the development of pharmaceuticals, advanced materials, and fluorescent probes. The presence of a reactive bromomethyl group on the stable naphthalene (B1677914) scaffold imparts a versatile chemical handle for a multitude of synthetic transformations. This in-depth technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, and detailed synthesis protocols for this compound. Furthermore, it explores its applications as a key intermediate in the synthesis of bioactive compounds and functional materials, offering a valuable resource for professionals in the fields of chemical research and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a naphthalene core with a bromomethyl substituent at the C2 position. The molecule's reactivity is primarily dictated by the lability of the carbon-bromine bond, which makes it an excellent electrophile for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉Br | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| CAS Number | 939-26-4 | [1] |

| Appearance | White to cream solid | [1] |

| Melting Point | 51-54 °C (lit.) | [1] |

| Boiling Point | 213 °C at 100 mm Hg (lit.) | [1] |

| Solubility | Soluble in chloroform; reacts with water | [1] |

Spectroscopic Data

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | 7.85 - 7.95 (m, 3H) | Aromatic Protons |

| 7.78 (s, 1H) | Aromatic Proton | |

| 7.45 - 7.55 (m, 3H) | Aromatic Protons | |

| 4.78 (s, 2H) | -CH₂Br | |

| ¹³C NMR | 135.9 | Aromatic Carbon |

| 133.4 | Aromatic Carbon | |

| 133.1 | Aromatic Carbon | |

| 128.8 | Aromatic CH | |

| 128.7 | Aromatic CH | |

| 128.0 | Aromatic CH | |

| 127.8 | Aromatic CH | |

| 126.8 | Aromatic CH | |

| 126.5 | Aromatic CH | |

| 126.0 | Aromatic CH | |

| 33.5 | -CH₂Br |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Peaks/Signals |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-Br stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 220 and 222 (due to bromine isotopes), and a base peak at m/z 141 corresponding to the naphthylmethyl cation [C₁₀H₇CH₂]⁺. |

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the radical bromination of 2-methylnaphthalene (B46627), a reaction known as the Wohl-Ziegler bromination.[2]

Wohl-Ziegler Bromination of 2-Methylnaphthalene

This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride.[2]

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylnaphthalene (1.0 equivalent) in dry carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of AIBN and can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide (B58015), which floats.[2] The reaction is usually complete within 1-3 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or hexane, to yield pure this compound as a white to off-white solid.[2]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable intermediate in the preparation of a wide range of organic compounds. Its reactive bromomethyl group can be readily displaced by various nucleophiles, allowing for the introduction of the 2-naphthylmethyl moiety into different molecular scaffolds.

This reactivity is central to its application in:

-

Pharmaceutical Synthesis: It is a key precursor in the synthesis of various pharmaceuticals. For instance, it can be utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and other biologically active molecules.

-

Fluorescent Probes: The naphthalene core is inherently fluorescent. By functionalizing the bromomethyl group, researchers can synthesize novel fluorescent probes for imaging and sensing applications in biological systems.

-

Materials Science: It serves as a monomer or a functionalizing agent in the development of advanced polymers and organic materials with specific optical and electronic properties.

Caption: Synthetic versatility of this compound.

Conclusion

This compound stands out as a remarkably versatile and indispensable reagent in modern organic synthesis. Its well-defined structure, predictable reactivity, and accessibility make it a preferred starting material for the construction of complex molecular architectures. The detailed information provided in this technical guide is intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this key chemical intermediate in their endeavors to create novel and impactful molecules.

References

Reactivity of the Bromomethyl Group in Naphthalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The bromomethyl group attached to a naphthalene (B1677914) ring system is a key functional moiety in organic synthesis, prized for its versatile reactivity. As potent electrophiles, bromomethylnaphthalenes are valuable precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their reactivity is primarily governed by the facile displacement of the bromide leaving group through nucleophilic substitution, with the reaction kinetics and pathways significantly influenced by the substitution pattern on the naphthalene core and the nature of the nucleophile. This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in naphthalenes, with a focus on nucleophilic substitution and radical-mediated reactions. It includes a detailed examination of reaction mechanisms, quantitative kinetic data from analogous systems, and explicit experimental protocols for key transformations, aimed at providing researchers with a thorough understanding and practical tools for utilizing these important synthetic intermediates.

Core Principles of Reactivity

The reactivity of bromomethylnaphthalenes is fundamentally analogous to that of benzyl (B1604629) halides, exhibiting enhanced reactivity in nucleophilic substitution reactions compared to their alkyl halide counterparts. This heightened reactivity, often termed the "benzylic effect," is attributed to the stabilization of the transition state through π-orbital overlap with the adjacent naphthalene ring system.

Nucleophilic Substitution: The Dominant Pathway

The primary reaction pathway for bromomethylnaphthalenes involves bimolecular nucleophilic substitution (SN2).[1][2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the simultaneous expulsion of the bromide ion.

The rate of the SN2 reaction is dependent on the concentrations of both the bromomethylnaphthalene substrate and the nucleophile, following second-order kinetics.[1][2]

Rate = k[Naphthyl-CH₂Br][Nucleophile]

Several factors influence the rate of the SN2 reaction:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents, such as DMF and DMSO, are preferred as they solvate the cation but leave the anionic nucleophile "naked" and more reactive.

-

Steric Hindrance: The SN2 reaction is sensitive to steric hindrance around the reaction center.

-

Leaving Group Ability: Bromide is an excellent leaving group, contributing to the high reactivity of these compounds.

Radical Reactions

In addition to nucleophilic substitution, the bromomethyl group can participate in radical reactions, typically initiated by light or radical initiators. A key example is the radical bromination of a methylnaphthalene to form a bromomethylnaphthalene. This process proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

Quantitative Reactivity Data

Table 1: Bimolecular Rate Constants for the Reaction of 1-Chloromethylnaphthalene with Substituted Anilines in Methanol

| Substituent on Aniline | k₂ x 10⁵ (L mol⁻¹ s⁻¹) at 35°C | k₂ x 10⁵ (L mol⁻¹ s⁻¹) at 40°C | k₂ x 10⁵ (L mol⁻¹ s⁻¹) at 45°C |

| p-OCH₃ | 43.5 | 67.5 | 100.0 |

| p-OC₂H₅ | 47.0 | 72.0 | 105.0 |

| p-CH₃ | 29.0 | 45.0 | 66.0 |

| H | 14.5 | 23.0 | 35.0 |

| p-Cl | 8.0 | 13.0 | 20.0 |

| m-Cl | 3.5 | 6.0 | 9.5 |

| m-NO₂ | 0.7 | 1.2 | 2.0 |

| p-NO₂ | 0.3 | 0.5 | 0.8 |

Data adapted from a study on 1-chloromethylnaphthalene, which is expected to have similar reactivity trends to 1-bromomethylnaphthalene.

Table 2: Activation Parameters for the Reaction of 1-Chloromethylnaphthalene with Substituted Anilines in Methanol

| Substituent on Aniline | Eₐ (kcal/mol) | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) at 35°C |

| p-OCH₃ | 16.5 | 15.9 | 24.5 | 23.5 |

| p-OC₂H₅ | 16.2 | 15.6 | 25.4 | 23.5 |

| p-CH₃ | 16.9 | 16.3 | 23.8 | 23.7 |

| H | 17.6 | 17.0 | 23.1 | 24.1 |

| p-Cl | 18.2 | 17.6 | 22.8 | 24.6 |

| m-Cl | 19.1 | 18.5 | 21.6 | 25.2 |

| m-NO₂ | 20.3 | 19.7 | 20.9 | 26.1 |

| p-NO₂ | 21.0 | 20.4 | 20.4 | 26.7 |

Data adapted from a study on 1-chloromethylnaphthalene.

Influence of Naphthalene Ring Position and Substituents

Isomeric Position of the Bromomethyl Group

The position of the bromomethyl group on the naphthalene ring (1- or 2-position) influences its reactivity. The 1-position (α-position) is generally more sterically hindered due to the peri-interaction with the hydrogen atom at the 8-position. This can decrease the rate of SN2 reactions compared to the less hindered 2-position (β-position). However, electronic effects can also play a role, and the relative reactivity can be solvent and nucleophile dependent.

Substituent Effects on the Naphthalene Ring

The presence of other substituents on the naphthalene ring can significantly alter the reactivity of the bromomethyl group through inductive and resonance effects.

-

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups increase the electron density of the naphthalene ring. This can slightly decrease the electrophilicity of the benzylic carbon, but more importantly, they can stabilize the transition state of SN1-type reactions if they occur. In the context of SN2 reactions, their effect is generally less pronounced.

-

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the ring, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increase in the rate of SN2 reactions.

The quantitative effect of substituents on the reaction rate can often be correlated using the Hammett equation :

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

Key Experimental Protocols

The following are detailed, representative protocols for common and synthetically useful reactions of bromomethylnaphthalenes.

Williamson Ether Synthesis

This protocol describes the synthesis of a naphthylmethyl ether from a bromomethylnaphthalene and an alcohol.

Workflow:

Detailed Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF or DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Addition of Electrophile: Dissolve the bromomethylnaphthalene (1.0-1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive alcohols.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Gabriel Synthesis of Primary Amines

This method provides a reliable route to primary naphthylmethylamines, avoiding the over-alkylation often encountered with direct amination.

Workflow:

Detailed Methodology:

-

N-Alkylation: In a round-bottom flask, dissolve the bromomethylnaphthalene (1.0 eq.) and potassium phthalimide (B116566) (1.1 eq.) in anhydrous dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Cleavage: Cool the mixture to room temperature and add hydrazine (B178648) hydrate (B1144303) (2.0 eq.).

-

Reflux: Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide (B32825) will form.

-

Work-up: Cool the reaction mixture and add dilute hydrochloric acid to dissolve the amine product. Filter off the solid phthalhydrazide.

-

Extraction: Wash the filtrate with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with a sodium hydroxide (B78521) solution to a pH > 12.

-

Isolation: Extract the primary amine product with dichloromethane (B109758) or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Synthesis of Naphthylmethylphosphonium Salts

These salts are valuable precursors for Wittig reagents, used in the synthesis of alkenes.

Workflow:

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask, add the bromomethylnaphthalene (1.0 eq.) and triphenylphosphine (B44618) (1.0-1.1 eq.). Add a suitable solvent such as toluene (B28343) or acetonitrile.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The formation of the phosphonium (B103445) salt, which is often a solid, may be observed.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude phosphonium salt can be purified by trituration with a solvent in which it is sparingly soluble (e.g., diethyl ether) or by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

-

Drying: Dry the purified phosphonium salt under vacuum.

Conclusion

Bromomethylnaphthalenes are highly valuable and reactive intermediates in organic synthesis. Their reactivity is dominated by the SN2 mechanism, which is influenced by the position of the bromomethyl group, the nature of substituents on the naphthalene ring, the strength of the nucleophile, and the choice of solvent. Understanding these factors is crucial for the successful design and execution of synthetic routes involving these compounds. The provided experimental protocols offer a practical foundation for the application of bromomethylnaphthalenes in the synthesis of a diverse range of target molecules. Further quantitative studies directly comparing the reactivity of 1- and 2-bromomethylnaphthalenes with a standardized set of nucleophiles would be beneficial for a more nuanced understanding and prediction of their chemical behavior.

References

2-(Bromomethyl)naphthalene: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)naphthalene is a key aromatic building block in organic synthesis, prized for its reactive bromomethyl group attached to the naphthalene (B1677914) core. This versatile intermediate provides a gateway to a vast array of functionalized naphthalene derivatives, finding critical applications in the synthesis of pharmaceuticals, agrochemicals, fluorescent probes, and advanced materials. Its utility stems from the ease with which the bromine atom can be displaced by a wide range of nucleophiles, enabling the facile introduction of the 2-naphthylmethyl moiety into diverse molecular architectures. This technical guide offers a comprehensive overview of the synthesis, physical and spectroscopic properties, and key applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Properties

This compound is a white to cream-colored solid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉Br |

| Molecular Weight | 221.09 g/mol [2] |

| Melting Point | 51-54 °C[1] |

| Boiling Point | 213 °C at 100 mmHg |

| Appearance | White to cream solid[1] |

| IUPAC Name | This compound[2] |

| CAS Number | 939-26-4[2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ 7.85-7.80 (m, 4H), 7.50-7.45 (m, 3H), 4.65 (s, 2H)[3] |

| ¹³C NMR | Data not readily available in searched literature. |

| IR (KBr) | ν (cm⁻¹) 3050, 1595, 1505, 1210, 820, 740 |

| Mass Spec (EI) | m/z (%): 222/220 (M⁺, 5), 141 (100), 115 (15)[4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the radical bromination of 2-methylnaphthalene (B46627) using N-bromosuccinimide (NBS) as the bromine source. Another viable route involves the bromination of 2-hydroxymethylnaphthalene.

Radical Bromination of 2-Methylnaphthalene

This method utilizes a radical initiator, such as benzoyl peroxide (BPO) or azo-bis-isobutyronitrile (AIBN), to initiate the reaction. The reaction proceeds via a free radical chain mechanism.

Experimental Protocol:

A mixture of 2-methylnaphthalene (0.1 mol), N-bromosuccinimide (0.1 mol), and azo-bis-isobutyronitrile (2.2 g) is dissolved in 100 ml of dry carbon tetrachloride.[5] The mixture is heated to reflux until the reaction initiates, which is indicated by more vigorous boiling.[5] The reaction is continued for a few hours to ensure completion. After cooling, the succinimide (B58015) byproduct is filtered off. The filtrate is concentrated under vacuum, and the resulting residue is crystallized from ethanol (B145695) to yield this compound.[5] Yields for this reaction are typically around 60-86%.[5][6]

Bromination of 2-Hydroxymethylnaphthalene

An alternative synthesis involves the treatment of 2-hydroxymethylnaphthalene with a brominating agent like phosphorus tribromide (PBr₃).

Experimental Protocol:

2-Hydroxymethylnaphthalene (12.7 mmol) is dissolved in toluene (B28343) (30 mL), and pyridine (B92270) (12.7 mmol) is added.[7] The solution is cooled to 0°C, and phosphorus tribromide (12.7 mmol) is added dropwise.[7] The reaction mixture is stirred at room temperature for 1 hour. After an aqueous workup with potassium carbonate solution and extraction with ethyl acetate, the crude product is obtained upon evaporation of the solvent.[7] This method can achieve very high yields, with some reports of up to 98%.[7]

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 2-naphthylmethyl group into a variety of molecules. Its reactivity is dominated by nucleophilic substitution at the benzylic carbon.

Williamson Ether Synthesis

This compound readily reacts with alkoxides and phenoxides to form the corresponding ethers. This reaction is a classic example of the Williamson ether synthesis.

Experimental Protocol (General):

A phenol (B47542) or alcohol is deprotonated with a suitable base (e.g., NaH, K₂CO₃, NaOH) in an appropriate solvent (e.g., DMF, acetone (B3395972), ethanol). This compound is then added to the reaction mixture, which is typically stirred at room temperature or heated to effect the substitution. The product ether is then isolated after an aqueous workup and purification.

Synthesis of Nabumetone

A notable application of this compound is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.

Experimental Protocol:

A solution of 2-(bromomethyl)-6-methoxynaphthalene (0.02 mol) in acetone (40 mL) is refluxed.[8] To this solution, the sodium salt of ethyl acetoacetate (0.03 mol) and potassium carbonate (0.04 mol) are added. The mixture is refluxed for 3 hours.[8] After cooling and filtration, the solvent is evaporated to give ethyl 2-acetyl-3-(6-methoxy-2-naphthyl)propionate. This intermediate is then hydrolyzed with 40% aqueous potassium hydroxide (B78521) under reflux for 6 hours.[8] Acidification, followed by filtration and drying of the precipitate, affords Nabumetone in approximately 75% overall yield.[8]

Sonogashira Coupling

While this compound itself is not directly used in Sonogashira couplings, its derivatives, particularly aryl bromides of the naphthalene series, are excellent substrates for this palladium-catalyzed cross-coupling reaction with terminal alkynes.[9][10] This reaction is a powerful tool for the formation of carbon-carbon bonds.[11][12]

Experimental Protocol (General for a Naphthyl Bromide):

To a dry Schlenk flask under an inert atmosphere, the 2-(aminomethyl)-4-bromonaphthalene (B3228087) derivative (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2.5 mol%), and a copper(I) co-catalyst like CuI (2.5 mol%) are added.[10] Anhydrous THF and an amine base (e.g., triethylamine, 2-3 eq) are then added. The terminal alkyne (1.1-1.2 eq) is added dropwise, and the reaction is stirred at room temperature until completion, as monitored by TLC.[10] The product is isolated after an aqueous workup and purification by column chromatography.

Use as a Protecting Group

The 2-naphthylmethyl (Nap) group is a valuable protecting group for alcohols and phenols, introduced via a Williamson ether synthesis using this compound.[13] It is stable to a wide range of reaction conditions.

Protection Step - Experimental Protocol:

To a solution of the alcohol in DMF, sodium hydride (NaH) is added at 0°C, followed by this compound and a catalytic amount of n-Bu₄NI. The reaction is stirred at room temperature for 36 hours. The protected alcohol can be obtained in high yields (e.g., 96%).[13]

Deprotection:

The Nap group can be cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[14] It can also be removed by catalytic hydrogenation, although this method may also affect other reducible functional groups.[15]

Synthesis of Fluorescent Probes

The naphthalene core is inherently fluorescent, and this compound and its derivatives are useful starting materials for the synthesis of fluorescent probes. The bromomethyl group allows for the covalent attachment of the naphthalene fluorophore to other molecules of interest.

Experimental Protocol (Example):

A cationic fluorescent probe for mitochondrial staining can be synthesized by the quaternization of pyridine with 5-(bromomethyl)naphthalen-2-amine (B11877756).[16] The reaction involves dissolving 5-(bromomethyl)naphthalen-2-amine (1.0 eq) in anhydrous acetonitrile (B52724) and adding pyridine (1.2 eq). The mixture is stirred at room temperature for 24 hours. The resulting pyridinium (B92312) salt precipitates and can be collected by filtration.[16]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the high reactivity of its benzylic bromide functionality make it an ideal precursor for a wide range of chemical transformations. From the synthesis of important pharmaceuticals like Nabumetone to its use as a robust protecting group and a key component in the construction of fluorescent probes, this compound continues to be an indispensable tool for chemists in academia and industry. The experimental protocols and mechanistic insights provided in this guide aim to facilitate its broader application in the development of novel and complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(939-26-4) 1H NMR [m.chemicalbook.com]

- 4. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. synarchive.com [synarchive.com]

- 14. Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Versatile Naphthalene Scaffold: A Technical Guide to 2-(Bromomethyl)naphthalene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene (B1677914) scaffold is a privileged bicyclic aromatic system that serves as a cornerstone in the design and synthesis of a wide array of medicinally important molecules. Its rigid structure and lipophilic nature provide a unique framework for interacting with biological targets. Among the various functionalized naphthalene derivatives, 2-(Bromomethyl)naphthalene stands out as a highly versatile and reactive building block. The presence of the bromomethyl group provides a convenient handle for introducing the 2-naphthylmethyl moiety into a diverse range of molecular architectures through nucleophilic substitution and other transformations. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on its role in the development of anticancer, antimicrobial, and fluorescent agents. We will delve into synthetic methodologies, quantitative biological data, and the underlying mechanisms of action, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthetic Applications of this compound

This compound is a key intermediate in the synthesis of a multitude of organic compounds.[1][2] Its utility stems from the reactive bromomethyl group, which is an excellent electrophile for reactions with a wide range of nucleophiles.[2]

General Reactivity

The primary mode of reaction for this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, making it an invaluable tool for introducing the 2-naphthylmethyl group.[2]

A common synthetic route to this compound involves the radical bromination of 2-methylnaphthalene (B46627) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azo-bis-isobutyronitrile (AIBN).[3][4][5]

Synthesis of Bioactive Heterocycles

This compound serves as a precursor for the synthesis of various heterocyclic compounds with demonstrated biological activity. For instance, it can be used to synthesize 2-(azidomethyl)naphthalene (B2524069) by reacting with sodium azide (B81097). This azide derivative is a key intermediate for the construction of 1,2,3-triazole rings via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] Triazole-containing compounds are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties.[8]

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways like STAT3.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy.[9] Several naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10] While direct synthesis from this compound is not always explicitly detailed in all studies, the 2-naphthylmethyl moiety is a common feature in many potent tubulin inhibitors.

Table 1: Anticancer Activity of Naphthalene Derivatives (Tubulin Inhibitors)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |

| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 ± 0.13 | [2] |

| Naphthalene-chalcone derivative (3a) | MCF-7 (Breast) | 1.42 ± 0.15 | [11] |

| Naphthalene-enamide analog (5f) | Huh-7 (Hepatocellular) | 2.62 | [12] |

| Naphthalene-enamide analog (5g) | Huh-7 (Hepatocellular) | 3.37 | [12] |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 - 0.26 | [13][14] |

| Naphthalene-substituted triazole spirodienone (6a) | Hela (Cervical) | 0.07 - 0.72 | [13][14] |

| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.08 - 2.00 | [13][14] |

Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the process of tubulin polymerization and its inhibition.

STAT3 Signaling Pathway Inhibitors